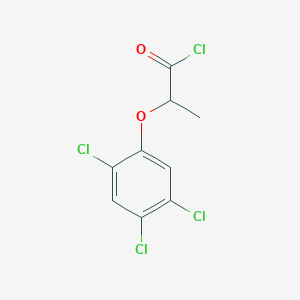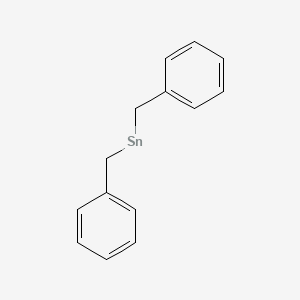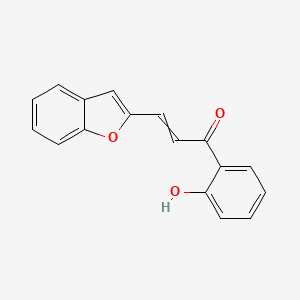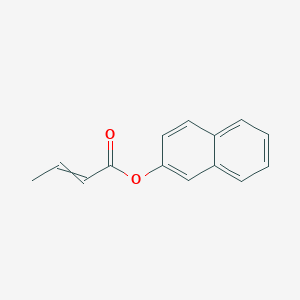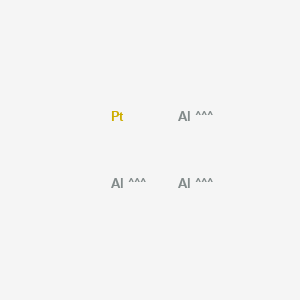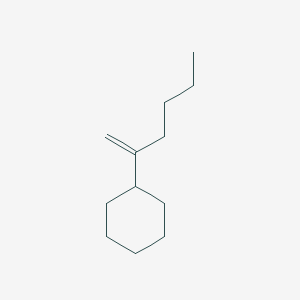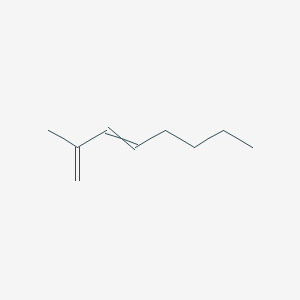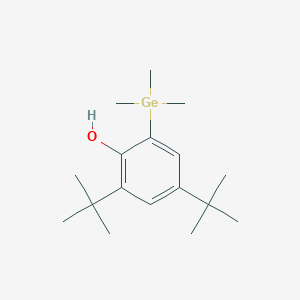
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a trimethylgermyl group attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(trimethylgermyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trimethylgermyl group can be introduced through a subsequent reaction with trimethylgermyl chloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl and trimethylgermyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-(trimethylgermyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative damage.
Industry: It is used as an additive in polymers and plastics to enhance their stability and durability.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butyl-6-(trimethylgermyl)phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but lacks the trimethylgermyl group.
2,6-Di-tert-butylphenol: Another related compound with two tert-butyl groups but different substitution patterns.
Butylated hydroxytoluene (BHT): A well-known antioxidant with similar phenolic structure but different substituents.
Uniqueness
This structural feature differentiates it from other similar compounds and enhances its utility in specific research and industrial contexts .
Propiedades
Número CAS |
54863-82-0 |
|---|---|
Fórmula molecular |
C17H30GeO |
Peso molecular |
323.0 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-trimethylgermylphenol |
InChI |
InChI=1S/C17H30GeO/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 |
Clave InChI |
PUBBKNCFGUDSCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)[Ge](C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


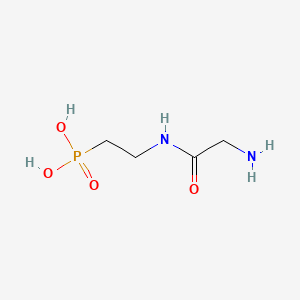
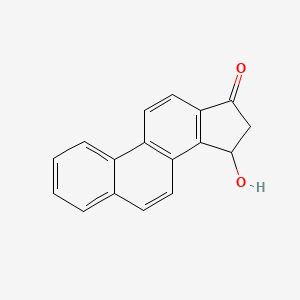
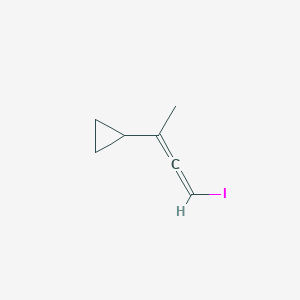
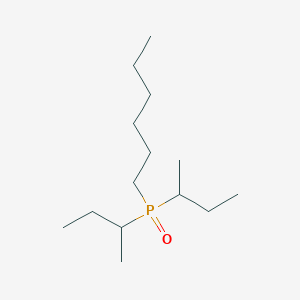
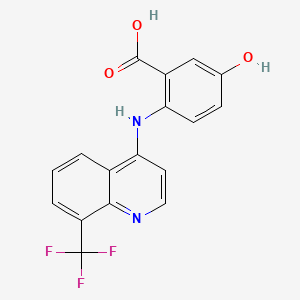
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
